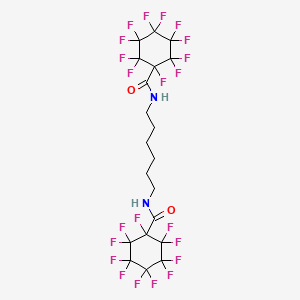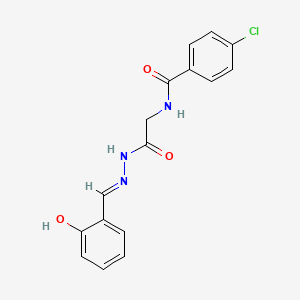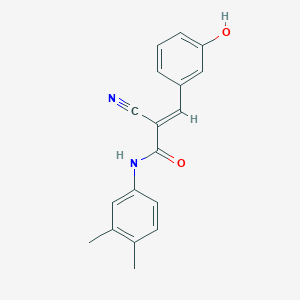![molecular formula C21H16BrIN2O2 B15018077 2-[(3-bromobenzyl)oxy]-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B15018077.png)
2-[(3-bromobenzyl)oxy]-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of bromine and iodine atoms attached to phenyl rings, which are connected through a methoxy group and a hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Methoxy Intermediate: The starting material, 3-bromophenol, is reacted with a suitable methoxy reagent under basic conditions to form 3-bromophenyl methoxy.
Hydrazide Formation: The methoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is finally condensed with 4-iodobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The hydrazide group can participate in condensation reactions with carbonyl compounds to form hydrazones or other related structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of hydrazide derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. Additionally, the presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but with a chlorine atom instead of iodine.
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but with a fluorine atom instead of iodine.
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but with a nitro group instead of iodine.
Uniqueness
The uniqueness of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE lies in the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties. This makes it a valuable compound for the development of new materials and pharmaceutical agents with improved efficacy and specificity.
Propriétés
Formule moléculaire |
C21H16BrIN2O2 |
|---|---|
Poids moléculaire |
535.2 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methoxy]-N-[(E)-(4-iodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrIN2O2/c22-17-5-3-4-16(12-17)14-27-20-7-2-1-6-19(20)21(26)25-24-13-15-8-10-18(23)11-9-15/h1-13H,14H2,(H,25,26)/b24-13+ |
Clé InChI |
KYFQCSWACSGNBD-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)OCC3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)OCC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)
![N-[(Z)-(4-bromophenyl)methylidene]-2-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B15018012.png)


![N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide](/img/structure/B15018042.png)
![2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15018048.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15018049.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15018062.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018068.png)

![2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018087.png)
